molecular formula C16H16N4O2S B3009834 Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate CAS No. 957045-17-9

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate

Cat. No. B3009834
CAS RN: 957045-17-9
M. Wt: 328.39
InChI Key: DFRULIYVXOFYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H15N3O2 . It is part of a family of 5-aminopyrazole derivatives, which are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H15N3O2 . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available for viewing using specific software .

Scientific Research Applications

Role in Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including the compound , are of significant interest due to their diverse biological activities. They are used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The compound can be used as a starting material or intermediate in the synthesis of these derivatives.

Anti-Inflammatory Properties

The compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives, which have shown promising anti-inflammatory properties .

Antimicrobial Activities

The compound has been used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality. These hybrids have shown moderate to excellent activity against various microbial strains .

Role in Organic Synthesis

The compound can be used in various organic synthesis methods, including transition-metal catalysts and photoredox reactions, one-pot multicomponent processes, and novel reactants .

Role in Material Science

Pyrazole-containing compounds, including the compound , have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science .

Industrial Applications

The compound, being a pyrazole derivative, holds immense potential in various industrial fields due to its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Biological Applications

The compound has shown noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Role in Drug Development

The compound has been used in the synthesis of 2,4-disubstituted thiazoles, which have shown significant inhibition activity, making them potential candidates for drug development .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-15(21)12-8-18-20(14(12)17)16-19-13(9-23-16)11-6-4-10(2)5-7-11/h4-9H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRULIYVXOFYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.